Cas no 10329-15-4 (S-Diphenylcarbazone)

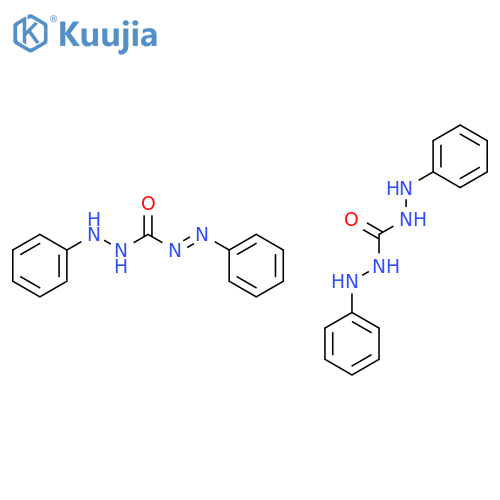

S-Diphenylcarbazone structure

商品名:S-Diphenylcarbazone

S-Diphenylcarbazone 化学的及び物理的性質

名前と識別子

-

- S-Diphenylcarbazone

- Phenylazoformic acid 2-phenylhydrazide compound with 1,5-Diphenylcarbohydrazide

- 1-anilino-3-phenyliminourea,1,3-dianilinourea

- PhenylazoforMic acid 2-phenylhydrazide coMpound with 1,5-Diphenylcarbohydrazide, ACS

- 1-anilino-3-phenyliminourea;1,3-dianilinourea

- (3E)-1-anilino-3-phenylimino-urea; 1,3-dianilinourea

- N',2-Diphenyldiazenecarbohydrazide compound with N'',N'''-diphenylcarbonohydrazide (1:1)

- Diphenycarbazone compound with 1,5 dipenylcarbohydrazide

- J-610066

- NSC 5063

- AKOS015913529

- MFCD00013218

- Phenylazoformic acid 2-phenylhydrazide, compound with 1,5-diphenylcarbazide

- PHENYLAZOFORMIC ACID 2-PHENYLHYDRAZIDE COMPOUND 1,5-DIPHENYLCARBOHYDRAZIDE

- FT-0636681

- NSC-5063

- NSC5063

- E85377

- Diphenylcarbazone Compound with Diphenylcarbazide

- 10329-15-4

- Diphenylcarbazone compound with 1,5-diphenylcarbohydrazide

- 9C989Y6W8J

- Formic acid, (phenylazo)-, 2-phenylhydrazide, compd. with 1,5-diphenylcarbohydrazide

- WDJPBIRJSVMEKJ-UHFFFAOYSA-N

- (E)-1-(phenylamino)-3-(phenylimino)urea; 1,5 diphenylcarbazide

- DB-040437

- Formic acid, (phenylazo)-, 2-phenylhydrazide, compd. with 1,5-diphenylcarbohydrazide (1:1)

- Carbohydrazide, 1,5-diphenyl-, compd. with (phenylazo)formic acid 2-phenylhydrazide (1:1)

-

- MDL: MFCD00013218

- インチ: InChI=1S/C13H14N4O.C13H12N4O/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18);1-10,14H,(H,16,18)/b;17-15+

- InChIKey: WDJPBIRJSVMEKJ-PCTDWUKPSA-N

- ほほえんだ: O=C(NNC1=CC=CC=C1)NNC2=CC=CC=C2.O=C(/N=N/C1=CC=CC=C1)NNC2=CC=CC=C2

- BRN: 6110063

計算された属性

- せいみつぶんしりょう: 482.21800

- どういたいしつりょう: 482.217872

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 10

- 重原子数: 36

- 回転可能化学結合数: 11

- 複雑さ: 504

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 4

- トポロジー分子極性表面積: 131

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: No data available

- ゆうかいてん: 157-161℃

- ふってん: No data available

- フラッシュポイント: No data available

- 屈折率: 1.622

- すいようせい: Solubility in water, acetone.

- PSA: 131.04000

- LogP: 7.23850

- マーカー: 14,3322

- じょうきあつ: No data available

S-Diphenylcarbazone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315 (100%) H319 (100%) H335 (100%)

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

- セキュリティ用語:S26-36

S-Diphenylcarbazone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D761474-10g |

S-DIPHENYLCARBAZONE |

10329-15-4 | 95% | 10g |

$140 | 2024-06-07 | |

| abcr | AB208080-50 g |

Phenylazoformic acid 2-phenylhydrazide compound with 1,5-Diphenylcarbohydrazide, ACS; . |

10329-15-4 | 50g |

€166.00 | 2023-05-06 | ||

| City Chemical | D1747-10GM |

s-Diphenylcarbazone Compound |

10329-15-4 | ACS | 10gm |

$67.80 | 2023-09-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-279977-10 g |

Phenylazoformic acid 2-phenylhydrazide, compound with 1,5-diphenylcarbazide, |

10329-15-4 | 10g |

¥511.00 | 2023-07-11 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 36442-50g |

Phenylazoformic acid 2-phenylhydrazide compound with 1,5-Diphenylcarbohydrazide, ACS |

10329-15-4 | 50g |

¥3949.00 | 2023-03-15 | ||

| Aaron | AR003UX0-10g |

S-DIPHENYLCARBAZONE |

10329-15-4 | 10g |

$178.00 | 2025-02-10 | ||

| abcr | AB208080-10 g |

Phenylazoformic acid 2-phenylhydrazide compound with 1,5-Diphenylcarbohydrazide, ACS; . |

10329-15-4 | 10g |

€77.90 | 2023-05-06 | ||

| City Chemical | D1747-1KG |

s-Diphenylcarbazone Compound |

10329-15-4 | ACS | 1kg |

$2418.85 | 2023-09-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 36442-10g |

Phenylazoformic acid 2-phenylhydrazide compound with 1,5-Diphenylcarbohydrazide, ACS |

10329-15-4 | 10g |

¥1025.00 | 2023-03-15 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-CT680-1g |

Phenylazoformic acid 2-phenylhydrazide compound with 1,5-Diphenylcarbohydrazide |

10329-15-4 | ACS | 1g |

¥145.0 | 2022-02-28 |

S-Diphenylcarbazone 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

10329-15-4 (S-Diphenylcarbazone) 関連製品

- 538-62-5(1,5-Diphenylcarbazone Compound With 1,5-Diphenylcarbazide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量